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molecular formula C11H12BrN B8613386 1-(4-Bromobenzyl)-2,5-dihydro-1H-pyrrole

1-(4-Bromobenzyl)-2,5-dihydro-1H-pyrrole

Cat. No. B8613386
M. Wt: 238.12 g/mol
InChI Key: QMXFBLJFIFGUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879808B2

Procedure details

Triethylamine (0.135 ml, 0.958 mmol) and 60 μl (0.760 mmol) of methanesulphonyl chloride were added to a solution of 70.5 mg (0.377 mmol) of 4-bromobenzylalcohol in dichloromethane (2 ml) under ice cooling, and the mixture was stirred for 1.5 hr. The reaction solution was diluted with 10 ml of ethyl acetate, and the diluted solution was washed with an 8% aqueous sodium hydrogencarbonate solution. The aqueous layer was extracted twice with 3 ml of ethyl acetate. The organic layers were combined, were washed with 25% brine, and were dried over anhydrous sodium sulfate, followed by filtration. The filtrate was concentrated under the reduced pressure. The residue was dissolved in 1.8 ml of N,N-dimethylformamide, 87 μl of 2,5-dihydro-1H-pyrrole (70% purity, 0.793 mmol) was added to the solution, and the mixture was stirred at 80° C. for 3 hr. The reaction solution was diluted with 10 ml of ethyl acetate, and the diluted solution was washed thrice with 5 ml of water. The aqueous layer was extracted twice with 5 ml of ethyl acetate. The organic layers were combined, were washed with 25% brine, and were dried over anhydrous sodium sulfate, followed by filtration. The filtrate was concentrated under the reduced pressure, and the residue was purified by preparative thin-layer chromatography (chloroform:methanol=18:1) to give 63.8 mg (yield 71%) of the title compound.
Quantity
0.135 mL
Type
reactant
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step One
Quantity
70.5 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
87 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].CS(Cl)(=O)=O.[Br:13][C:14]1[CH:21]=[CH:20]C(CO)=[CH:16][CH:15]=1.N1CC=CC1>ClCCl.C(OCC)(=O)C>[Br:13][C:14]1[CH:21]=[CH:20][C:2]([CH2:1][N:3]2[CH2:6][CH:7]=[CH:5][CH2:4]2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0.135 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
70.5 mg
Type
reactant
Smiles
BrC1=CC=C(CO)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
87 μL
Type
reactant
Smiles
N1CC=CC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the diluted solution was washed with an 8% aqueous sodium hydrogencarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with 3 ml of ethyl acetate
WASH
Type
WASH
Details
were washed with 25% brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
followed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under the reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1.8 ml of N,N-dimethylformamide
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for 3 hr
Duration
3 h
WASH
Type
WASH
Details
the diluted solution was washed thrice with 5 ml of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with 5 ml of ethyl acetate
WASH
Type
WASH
Details
were washed with 25% brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
followed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative thin-layer chromatography (chloroform:methanol=18:1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC=C(CN2CC=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 63.8 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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